molecular formula C18H19N3O B7460525 N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide

Cat. No. B7460525
M. Wt: 293.4 g/mol
InChI Key: FBEOXMIWYKKAME-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide, also known as BEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide is not fully understood, but it is believed to act on a variety of biological pathways. In neuroscience, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide in lab experiments is its high degree of selectivity, meaning that it can target specific biological pathways without affecting others. However, one limitation of using N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide, which could have applications in a variety of therapeutic areas. Another area of interest is the investigation of the potential neuroprotective effects of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide in human patients with neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide and its potential applications in scientific research.

Synthesis Methods

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of benzylamine with 2-(2-ethylbenzimidazol-1-yl)acetic acid. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide as the final product.

Scientific Research Applications

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been used as a starting point for the development of new drugs targeting specific biological pathways.

properties

IUPAC Name

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-17-20-15-10-6-7-11-16(15)21(17)13-18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEOXMIWYKKAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide

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